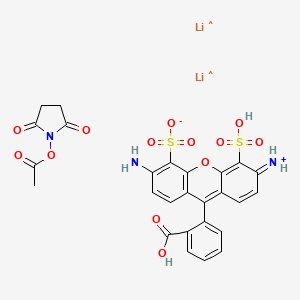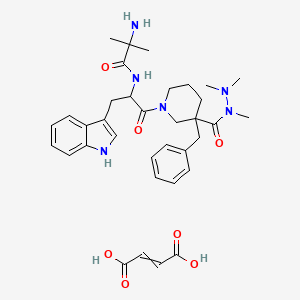![molecular formula C51H101NO5 B11930131 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)
8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is a synthetic compound known for its unique structure and properties. It is an amino lipid with ester bonds located adjacent to the nitrogen amine. This compound is particularly notable for its ability to encapsulate mRNA efficiently, making it a valuable component in the preparation of mRNA nanocarriers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate involves multiple steps. One common method includes the esterification of hexyldecanoic acid with octanol in the presence of a catalyst. The resulting ester is then reacted with an amino alcohol, such as 3-hydroxypropylamine, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Utilized in the development of mRNA vaccines and gene therapy vectors due to its ability to encapsulate and deliver nucleic acids efficiently.
Industry: Applied in the formulation of nanocarriers for drug delivery and cosmetic products.
Mechanism of Action
The compound exerts its effects primarily through its ability to encapsulate and deliver mRNA. The ester bonds and amino groups facilitate the formation of stable complexes with nucleic acids. Upon cellular uptake, the compound undergoes endosomal escape, releasing the mRNA into the cytoplasm for translation. This process involves interactions with cellular membranes and the formation of nonbilayer lipid structures, promoting membrane destabilization and mRNA release .
Comparison with Similar Compounds
Similar Compounds
- **Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino]octanoate
- BP Lipid 220
Uniqueness
8-[8-(2-Hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate is unique due to its specific ester and amino group arrangement, which enhances its ability to encapsulate and deliver mRNA efficiently. Compared to similar compounds, it offers a better balance of delivery efficiency and pharmacokinetics, as well as a rapid lipid clearance profile .
Properties
Molecular Formula |
C51H101NO5 |
|---|---|
Molecular Weight |
808.3 g/mol |
IUPAC Name |
8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate |
InChI |
InChI=1S/C51H101NO5/c1-5-9-13-17-23-31-40-48(38-29-15-11-7-3)50(54)56-46-35-27-21-19-25-33-42-52(44-37-45-53)43-34-26-20-22-28-36-47-57-51(55)49(39-30-16-12-8-4)41-32-24-18-14-10-6-2/h48-49,53H,5-47H2,1-4H3 |
InChI Key |
AIVVOIDSKBHJDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)




![7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol](/img/structure/B11930088.png)


![3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)



